molecular formula C21H19BrN2O5 B11588856 6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11588856
M. Wt: 459.3 g/mol
InChI Key: PRAWVBLKYGALTO-UHFFFAOYSA-N
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Description

6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a unique structure with multiple functional groups, including an amino group, a bromo-substituted phenyl ring, and a dioxolochromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the dioxolochromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the bromo-substituted phenyl ring: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the amino group: This can be done through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the chromene core.

    Addition of the carbonitrile group: This step typically involves a cyanation reaction using a cyanating agent like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, or the carbonitrile group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium thiolate (NaSR), sodium amide (NaNH₂), or sodium alkoxide (NaOR) are commonly used.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or dehalogenated products.

    Substitution: Thiol, amine, or alkoxide-substituted derivatives.

Scientific Research Applications

6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-8-(2-chloro-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
  • 6-amino-8-(2-fluoro-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
  • 6-amino-8-(2-iodo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Uniqueness

The uniqueness of 6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo group, for example, can enhance its ability to undergo certain substitution reactions, while the dioxolochromene core can contribute to its overall stability and biological properties.

Properties

Molecular Formula

C21H19BrN2O5

Molecular Weight

459.3 g/mol

IUPAC Name

6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C21H19BrN2O5/c1-3-25-16-5-11(14(22)7-18(16)26-4-2)20-12-6-17-19(28-10-27-17)8-15(12)29-21(24)13(20)9-23/h5-8,20H,3-4,10,24H2,1-2H3

InChI Key

PRAWVBLKYGALTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OCC

Origin of Product

United States

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